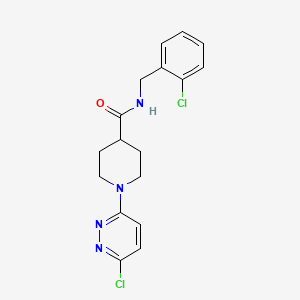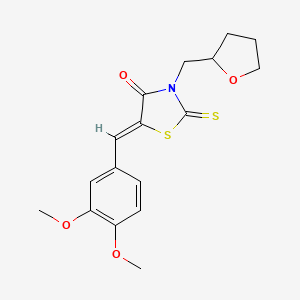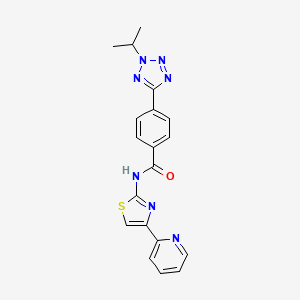
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide, often referred to as Compound X , is a synthetic organic molecule. Its chemical formula is C20H18Cl2N4O, and its molecular weight is approximately 403.29 g/mol. The compound features a piperidine ring, an indole moiety, and a pyridazine ring, making it structurally unique.
Vorbereitungsmethoden
2.1 Synthetic Routes: Several synthetic routes exist for Compound X. One common method involves the condensation of 5-chloro-1H-indole-3-carbaldehyde with 2-(6-chloropyridazin-3-yl)ethylamine, followed by cyclization to form the piperidine ring. The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).
2.2 Industrial Production: In industrial settings, Compound X is synthesized using scalable processes. These may involve high-yield reactions, purification steps, and optimization for cost-effectiveness. specific proprietary methods employed by manufacturers are often confidential.
Analyse Chemischer Reaktionen
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxamide group yields the corresponding amine.
Substitution: The chlorine atoms on the indole and pyridazine rings are susceptible to nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4.1 Medicinal Chemistry:
Anticancer Properties: Compound X exhibits promising anticancer activity by targeting specific cellular pathways. Researchers are investigating its potential as a novel chemotherapeutic agent.
Neuropharmacology: Studies suggest that Compound X interacts with neurotransmitter receptors, impacting neuronal function. It may have applications in treating neurological disorders.
Protein Kinase Inhibition: Compound X inhibits certain protein kinases involved in cell signaling. Researchers explore its role in modulating cellular processes.
Enzyme Inhibitors: It shows inhibitory effects against specific enzymes, making it relevant for drug discovery.
Agrochemicals: Compound X’s structural features make it suitable for designing herbicides or fungicides.
Materials Science: Its unique scaffold may inspire novel materials with desirable properties.
Wirkmechanismus
The precise mechanism of action remains an active area of research. Compound X likely interacts with cellular targets, affecting signaling pathways, gene expression, and protein function. Further studies are needed to elucidate its detailed mode of action.
Vergleich Mit ähnlichen Verbindungen
Compound X stands out due to its hybrid structure, combining features from indoles, pyridazines, and piperidines. Similar compounds include:
Compound Y: Shares the indole-piperidine core but lacks the pyridazine ring.
Compound Z: Contains the pyridazine moiety but lacks the indole fragment.
Eigenschaften
Molekularformel |
C20H21Cl2N5O |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H21Cl2N5O/c21-15-3-4-17-16(10-15)13(11-24-17)7-8-23-20(28)14-2-1-9-27(12-14)19-6-5-18(22)25-26-19/h3-6,10-11,14,24H,1-2,7-9,12H2,(H,23,28) |
InChI-Schlüssel |
BJXYFOLHQBRYGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12165321.png)
![N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12165328.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B12165332.png)
![N'-[(Z)-1H-indol-3-ylmethylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12165339.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12165340.png)
![methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12165345.png)
![1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B12165350.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B12165351.png)
![(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12165365.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165370.png)



![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12165401.png)
